

Troubleshooting HPLC analysis of organic acids in complex samples

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Compound of Interest

Compound Name: 3-Phenylactic acid, (S)-

CAS No.: 7326-19-4

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Technical Support Center: HPLC Analysis of Organic Acids

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the High-Performance Liquid Chromatography (HPLC) analysis of organic acids in complex samples.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the HPLC analysis of organic acids in a direct question-and-answer format.

Q1: Why are my organic acid peaks showing poor shape (tailing or fronting)?

A1: Poor peak shape is a common issue that can compromise the accuracy and reproducibility of your analysis. It is typically caused by secondary interactions on the column, issues with the mobile phase, or extra-column effects.^{[1][2]}

- **Peak Tailing:** This occurs when the back half of the peak is elongated. A common cause for acidic compounds is the interaction with residual silanol groups on the silica-based stationary phase (e.g., C18).[1][3] At a mid-range pH, these silanols can be ionized and interact with the analyte, causing tailing.[1]
 - **Solution 1: Adjust Mobile Phase pH:** Lowering the pH of the mobile phase (e.g., to between 2 and 4) using an acid modifier like phosphoric acid or formic acid will suppress the ionization of both the organic acid analytes and the surface silanols.[4][5][6] This promotes a single, un-ionized form of the analyte and minimizes secondary interactions, leading to sharper, more symmetrical peaks.[5][6]
 - **Solution 2: Use an End-Capped Column:** Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, reducing the potential for these unwanted interactions.[1]
 - **Solution 3: Check for Column Voids:** A void at the column inlet, which can be caused by high pressure or silica dissolution at high pH, can lead to peak tailing.[2][6] If this is suspected, the column may need to be replaced.[2]
- **Peak Fronting:** This appears as a leading edge on the peak.
 - **Cause 1: Sample Overload:** Injecting too much sample can saturate the column, leading to fronting.[3] Try diluting your sample or reducing the injection volume.
 - **Cause 2: Sample Solvent Incompatibility:** If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause the analyte band to spread improperly on the column. Whenever possible, dissolve your sample in the mobile phase.[2][7]

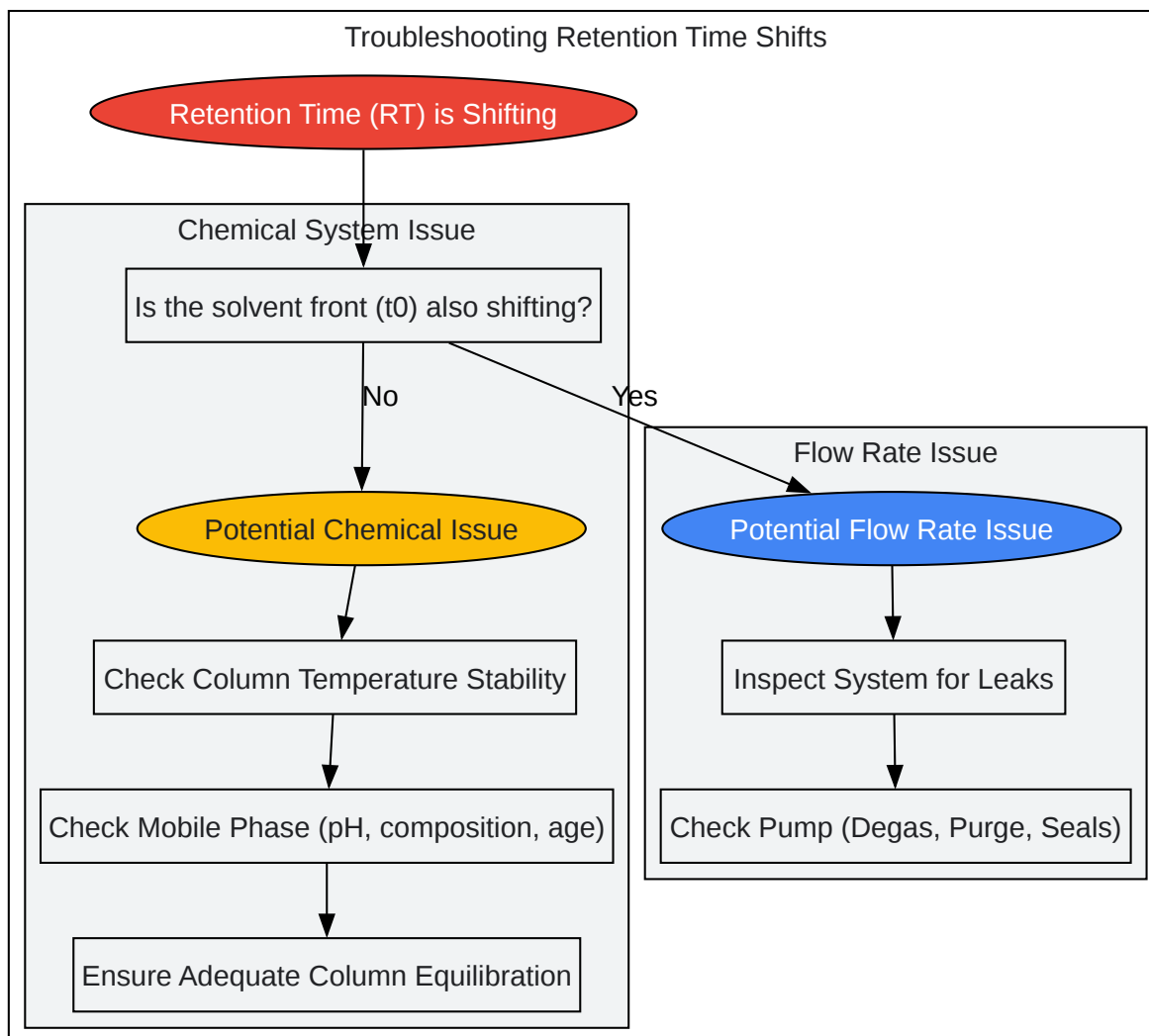
Q2: My retention times are shifting between injections. What are the likely causes?

A2: Unstable retention times are a critical problem that can lead to incorrect peak identification and quantification. The issue can stem from the HPLC system, the mobile phase, or the column itself.[8][9]

- **System Issues:**

- Leaks: Even a small, invisible leak can cause fluctuations in the flow rate, leading to retention time drift.[10][11] Carefully inspect all fittings and pump seals.
- Pump Performance: Air bubbles in the pump head or worn-out pump seals can lead to an inconsistent flow rate.[9][12] Ensure your mobile phase is properly degassed and purge the pump.[13]
- Mobile Phase Composition:
 - Volatilization: If you are using a pre-mixed mobile phase with a volatile organic component (like acetonitrile), it can evaporate over time, changing the composition and affecting retention.[10] Using an online mixer or preparing fresh mobile phase can mitigate this.
 - pH Instability: Ingress of atmospheric CO₂ can slightly acidify the mobile phase, and the evaporation of volatile acid modifiers (like TFA or formic acid) can also alter the pH, which is a critical parameter for organic acid retention.[6][10] Using a buffer is highly recommended to maintain a stable pH.[14]
- Column & Temperature:
 - Temperature Fluctuations: The column temperature significantly affects retention.[12] An analysis run at "ambient" temperature can be subject to laboratory temperature changes. Using a thermostatted column oven is crucial for reproducibility.[12][13]
 - Column Equilibration: Insufficient equilibration time between gradient runs is a common cause of shifting retention times. Ensure the column is fully re-equilibrated to the initial conditions, which may require flushing with 10-20 column volumes.[12]

Below is a troubleshooting workflow to diagnose the cause of shifting retention times.



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Fig 1. Decision tree for troubleshooting retention time instability.

Q3: How can I improve the resolution between two co-eluting organic acids?

A3: Improving resolution requires optimizing the separation's efficiency, selectivity, or retention factor.[15] Changing the selectivity is often the most powerful approach.

- 1. Modify Mobile Phase pH (Change Selectivity): The pH of the mobile phase is a critical parameter for controlling the retention of organic acids.[14] Because organic acids have different pKa values, adjusting the pH can change their degree of ionization differently, thus altering their relative retention times and improving separation. A mobile phase pH between 2 and 4 is a good starting point for many organic acids on a reversed-phase column.[4][5]
- 2. Change Organic Modifier (Change Selectivity): Switching the organic solvent in the mobile phase (e.g., from acetonitrile to methanol) can alter selectivity and improve resolution.[15]
- 3. Adjust Mobile Phase Strength (Change Retention Factor): In reversed-phase HPLC, decreasing the amount of organic solvent will increase the retention time for all analytes, potentially providing more time for separation and improving resolution.
- 4. Use a More Efficient Column (Increase Efficiency):
 - Smaller Particle Size: Columns packed with smaller particles (e.g., sub-2 μm for UHPLC) provide higher efficiency and sharper peaks, which improves resolution.[15]
 - Longer Column: Increasing the column length increases the number of theoretical plates, which can enhance resolution, although it will also increase analysis time and backpressure.[15]

Data Presentation: The Effect of Mobile Phase pH

The mobile phase pH has a profound effect on the retention time and peak shape of organic acids. As the pH increases towards and beyond the pKa of an acid, the molecule becomes ionized, making it more polar and reducing its retention time on a reversed-phase column. This change can be leveraged to improve separation.

The table below summarizes the typical effect of increasing mobile phase pH on the retention time (tR) and peak asymmetry factor (As) for several common organic acids. Note that an As value of 1.0 indicates a perfectly symmetrical peak, while values > 1.0 indicate tailing.

Mobile Phase pH	Analyte (pKa)	Retention Time (tR) (min)	Asymmetry Factor (As)
pH 2.5	Tartaric Acid (2.98)	4.2	1.1
	Malic Acid (3.40)	5.8	
	Citric Acid (3.13)	6.5	
	Succinic Acid (4.21)	8.1	
pH 3.5	Tartaric Acid (2.98)	3.1	1.4
	Malic Acid (3.40)	4.9	
	Citric Acid (3.13)	5.2	
	Succinic Acid (4.21)	7.9	
pH 4.5	Tartaric Acid (2.98)	2.5	1.8
	Malic Acid (3.40)	3.6	
	Citric Acid (3.13)	4.0	
	Succinic Acid (4.21)	6.4	

Data is representative and synthesized from trends described in HPLC literature. Actual values will vary based on specific column, temperature, and mobile phase composition.

Experimental Protocols

Protocol 1: General HPLC Method for Organic Acid Analysis

This protocol provides a starting point for the analysis of common organic acids (e.g., citric, malic, succinic, lactic) in aqueous samples using a reversed-phase C18 column.

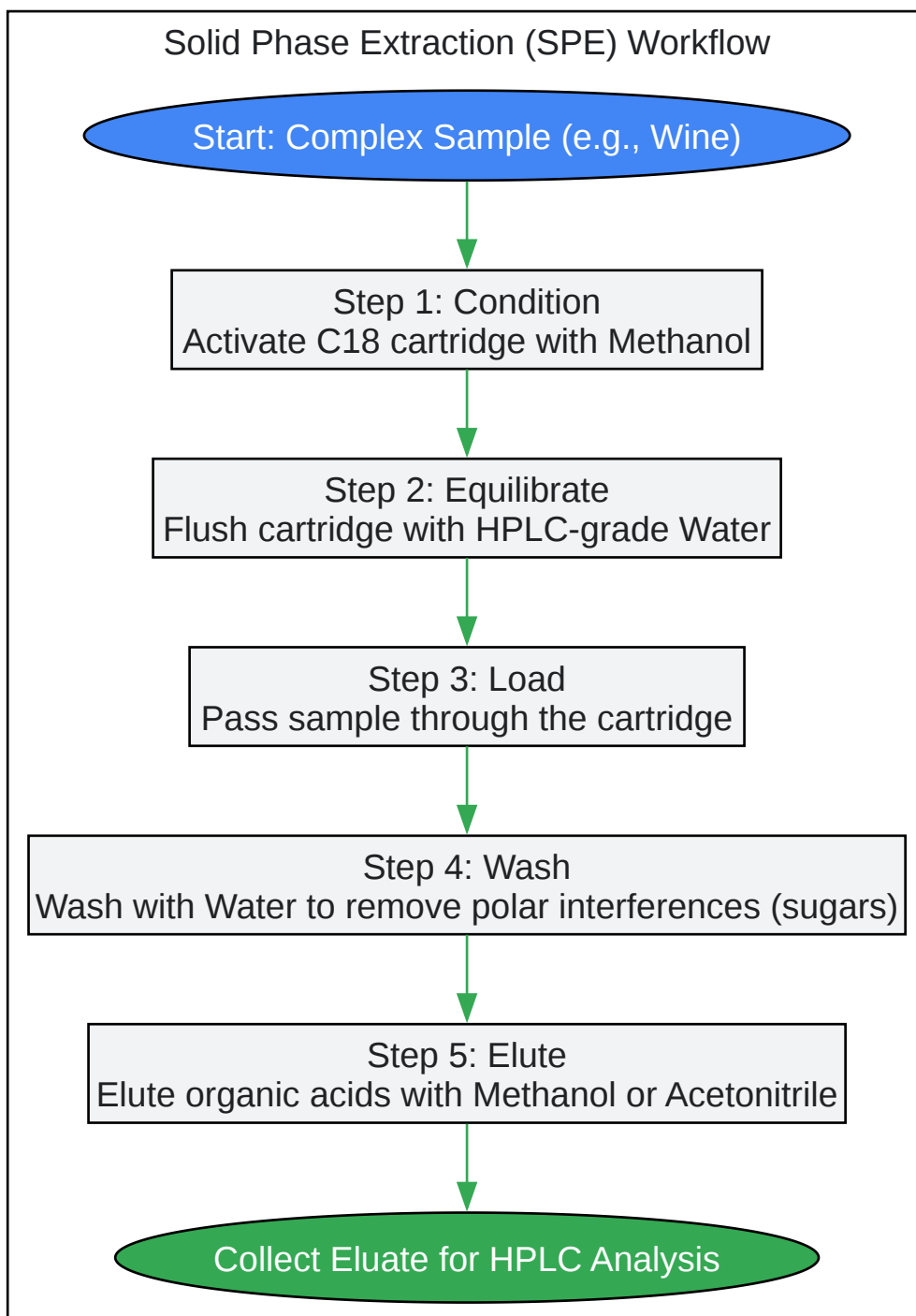
- 1. HPLC System & Column:
 - o HPLC System: Standard system with a quaternary or binary pump, autosampler, thermostatted column compartment, and DAD or UV detector.

- Column: C18 column suitable for highly aqueous mobile phases (e.g., Agilent ZORBAX SB-Aq, Waters Atlantis T3). A typical dimension is 4.6 x 150 mm, 5 μ m.[14]
- 2. Mobile Phase Preparation:
 - Prepare an aqueous buffer by dissolving potassium phosphate monobasic (KH_2PO_4) in HPLC-grade water to a concentration of 20 mM.
 - Adjust the pH of the aqueous buffer to 2.5 using phosphoric acid (H_3PO_4). This low pH ensures the organic acids are in their non-ionized form, which increases retention.[14]
 - Mobile Phase: 98:2 (v/v) mixture of the pH 2.5 phosphate buffer and acetonitrile.
 - Filter the mobile phase through a 0.45 μ m filter and degas thoroughly.
- 3. Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 30 $^{\circ}$ C
 - Injection Volume: 10 μ L
 - Detection: UV at 210 nm.[1] This wavelength allows for the detection of the carboxyl group in the organic acids.
- 4. Run Procedure:
 - Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
 - Inject standards, samples, and quality controls.

Protocol 2: Solid Phase Extraction (SPE) for Complex Samples (e.g., Wine, Juice)

Complex matrices like wine or juice contain sugars, pigments, and other compounds that can interfere with the analysis and damage the HPLC column.[1] A C18-based Solid Phase

Extraction (SPE) protocol can be used for cleanup.[1]



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Fig 2. General workflow for Solid Phase Extraction (SPE) cleanup.

Methodology:

- 1. Materials:
 - C18 SPE Cartridges (e.g., 500 mg, 3 mL)
 - SPE Vacuum Manifold
 - Methanol (HPLC Grade)
 - Water (HPLC Grade)
- 2. Sample Pre-treatment:
 - Centrifuge the sample (e.g., wine) to remove any particulate matter.
 - Dilute the supernatant 1:5 with HPLC-grade water.
- 3. SPE Procedure:
 - Step 1: Conditioning: Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase.
 - Step 2: Equilibration: Pass 5 mL of HPLC-grade water through the cartridge to prepare it for the aqueous sample. Do not let the sorbent go dry.
 - Step 3: Loading: Load 2 mL of the pre-treated sample onto the cartridge. The organic acids and less polar interferences will be retained, while very polar compounds like sugars will pass through.
 - Step 4: Washing: Pass 5 mL of HPLC-grade water through the cartridge to wash away any remaining sugars and other highly polar interferences.
 - Step 5: Elution: Elute the retained organic acids from the cartridge using 2 mL of methanol into a clean collection tube.
 - Step 6: Final Preparation: The collected eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the HPLC mobile phase before injection.

This step helps to concentrate the sample.

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